

# 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: An Unexplored Scaffold in Medicinal Chemistry

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## Compound of Interest

Compound Name: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Cat. No.: B1320382

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While the chemical structure of **4-(4-ethylpiperazin-1-ylmethyl)benzylamine** suggests potential for biological activity, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of dedicated research on its specific applications within medicinal chemistry. Currently, this compound is primarily available as a chemical building block from various suppliers for early-stage research.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This lack of specific data precludes the creation of detailed application notes, experimental protocols, and quantitative data summaries directly pertaining to **4-(4-ethylpiperazin-1-ylmethyl)benzylamine**. However, the constituent chemical moieties, namely the benzylamine and ethylpiperazine groups, are well-established pharmacophores found in a wide array of biologically active molecules. This suggests that **4-(4-ethylpiperazin-1-ylmethyl)benzylamine** could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>23</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	233.35 g/mol	<a href="#">[1]</a>
Appearance	Solid	
CAS Number	914349-67-0	<a href="#">[3]</a>

## Potential Therapeutic Applications Based on Structural Analogs

The piperazine ring is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and oral bioavailability.[5] Similarly, the benzylamine scaffold is present in numerous compounds targeting a variety of biological receptors and enzymes.

Based on the activities of structurally related compounds, derivatives of **4-(4-ethylpiperazin-1-ylmethyl)benzylamine** could potentially be explored for the following therapeutic areas:

- **Central Nervous System (CNS) Disorders:** Benzylpiperazine derivatives have been investigated as ligands for various CNS targets, including sigma receptors, which are implicated in pain and neurodegenerative diseases.[6]
- **Cancer:** The piperazine moiety is a key component of several anticancer agents. For instance, derivatives of piperazine have been developed as c-Myc inhibitors, targeting a crucial protein involved in cancer cell proliferation.[7]
- **Pain Management:** Benzylamine derivatives have shown promise as N-type calcium channel blockers, a target for the development of novel analgesics.[8]
- **Metabolic Disorders:** Modified benzylamine and piperazine structures have been explored as melanocortin-4 receptor (MC4R) antagonists, which have potential applications in the treatment of cachexia.[9]
- **Psychiatric Disorders:** The core structures are also found in inverse agonists of the 5-HT<sub>2A</sub> receptor, a key target in the development of antipsychotic medications.[10]

## Hypothetical Synthetic Protocol

Given the absence of a specific published synthesis for **4-(4-ethylpiperazin-1-ylmethyl)benzylamine**, a plausible synthetic route can be proposed based on standard organic chemistry principles. A potential two-step synthesis is outlined below. This protocol is intended for illustrative purposes and would require optimization and characterization at each step.

### Step 1: Synthesis of 1-((4-(bromomethyl)phenyl)methyl)-4-ethylpiperazine

This step would involve the reaction of 1-ethylpiperazine with 1,4-bis(bromomethyl)benzene.

- Materials: 1-ethylpiperazine, 1,4-bis(bromomethyl)benzene, a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).
- Procedure:
  - Dissolve 1,4-bis(bromomethyl)benzene in dichloromethane.
  - Add a solution of 1-ethylpiperazine and triethylamine in dichloromethane dropwise to the first solution at 0°C.
  - Allow the reaction to warm to room temperature and stir for 24 hours.
  - Monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, wash the reaction mixture with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography.

### Step 2: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

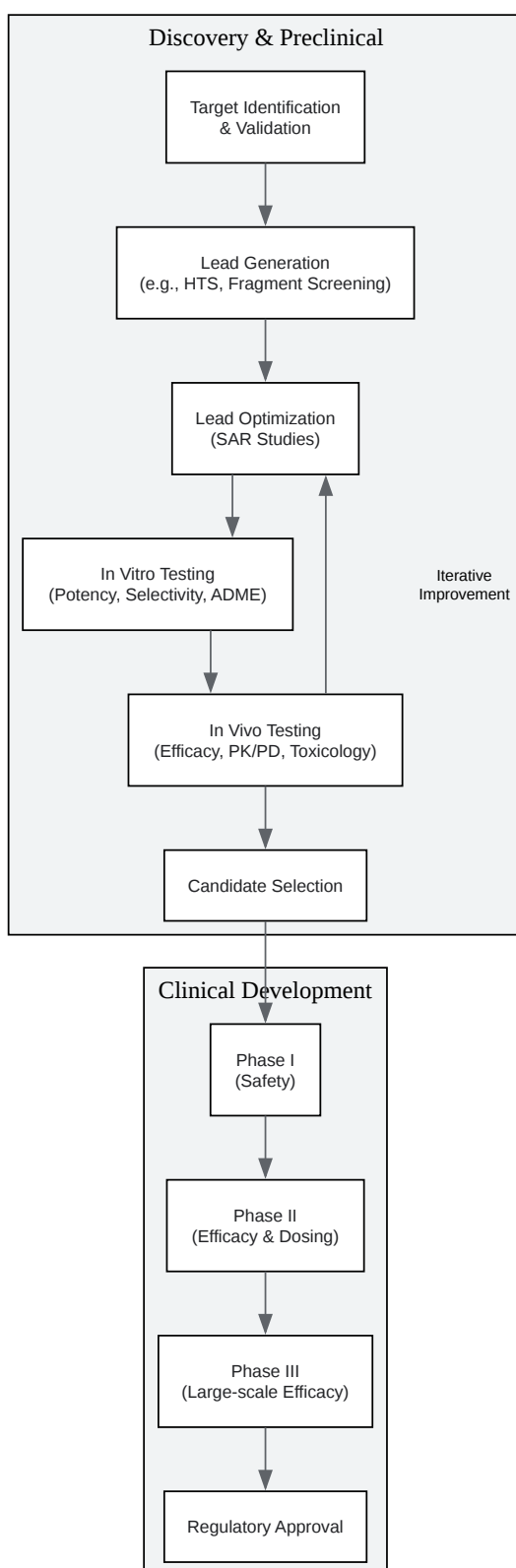
This step involves the conversion of the benzyl bromide to a benzylamine, for example, via a Gabriel synthesis.

- Materials: 1-((4-(bromomethyl)phenyl)methyl)-4-ethylpiperazine, potassium phthalimide, a suitable solvent (e.g., dimethylformamide), and hydrazine.
- Procedure:
  - Dissolve 1-((4-(bromomethyl)phenyl)methyl)-4-ethylpiperazine and potassium phthalimide in dimethylformamide.

- Heat the reaction mixture at 80-100°C for several hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and add hydrazine.
- Heat the mixture to reflux for a few hours to cleave the phthalimide group.
- After cooling, perform an acidic workup to remove the phthalhydrazide byproduct.
- Neutralize the aqueous layer and extract the product with a suitable organic solvent.
- Dry the combined organic layers, concentrate, and purify the final product by column chromatography or crystallization.

## Visualization of a Generic Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of a novel drug candidate, a process that could be applied to derivatives of **4-(4-ethylpiperazin-1-ylmethyl)benzylamine**.



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Caption: A simplified workflow for drug discovery and development.

In conclusion, while **4-(4-ethylpiperazin-1-ylmethyl)benzylamine** itself has not been the subject of published medicinal chemistry research, its constituent fragments are of significant interest in drug discovery. The information provided here serves as a potential starting point for researchers interested in exploring the synthesis and biological evaluation of novel derivatives based on this scaffold. Future research is necessary to elucidate any potential therapeutic value of this compound and its analogs.

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